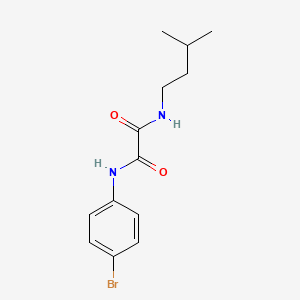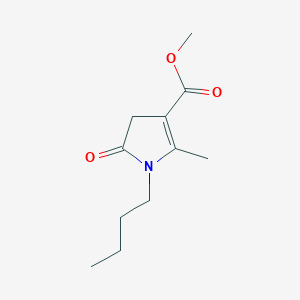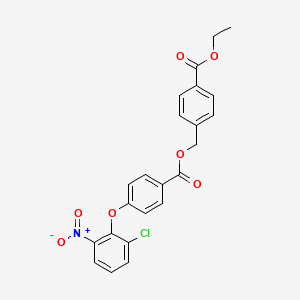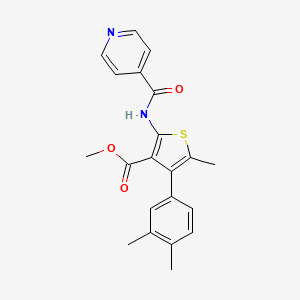![molecular formula C20H25N3O3S2 B4683544 4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4683544.png)
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide
Übersicht
Beschreibung
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide, also known as CXCR7 antagonist, is a chemical compound that has shown potential in scientific research applications. This compound is primarily used as a research tool to study the CXCR7 receptor and its role in various biological processes.
Wirkmechanismus
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist works by binding to the this compound receptor and blocking its activity. The this compound receptor is a G protein-coupled receptor that plays a role in various biological processes, including cancer, inflammation, and immune response. This compound antagonist blocks the activity of this compound receptor and inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell migration and invasion. It has also been shown to inhibit inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist in lab experiments is its specificity. This compound antagonist specifically targets the this compound receptor and does not affect other receptors. This allows for more accurate and specific results. However, one of the limitations of using this compound antagonist is its potency. This compound antagonist has a lower potency compared to other this compound inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist in scientific research. One of the future directions is the development of more potent this compound antagonists. This would allow for more effective inhibition of the this compound receptor and more accurate results in lab experiments. Another future direction is the use of this compound antagonist in combination with other drugs. This would allow for a more comprehensive approach to treating cancer, inflammation, and immune response. Additionally, the role of this compound antagonist in other biological processes, such as angiogenesis and wound healing, can be further explored.
Wissenschaftliche Forschungsanwendungen
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist has been used in various scientific research applications. It has been shown to play a role in cancer, inflammation, and immune response. This compound antagonist has been used to study the role of this compound receptor in cancer cell migration and invasion. It has also been used to study the role of this compound receptor in inflammation and immune response.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-26-18-11-7-17(8-12-18)23-28(24,25)19-13-9-16(10-14-19)22-20(27)21-15-5-3-2-4-6-15/h7-15,23H,2-6H2,1H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITMOHGINOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4683465.png)
![3-chloro-4-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4683475.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)

![ethyl 2-[({[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4683494.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4683501.png)
![methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B4683512.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4683520.png)


![1-[(4-bromophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4683547.png)

